6-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one
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Overview
Description
6-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which has garnered significant interest due to its diverse pharmacological activities. Pyridazinones are known for their easy functionalization at various ring positions, making them attractive synthetic building blocks for designing new drugs .
Preparation Methods
The synthesis of 6-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, and esters . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile building block for synthesizing new drugs. In biology and medicine, it has been studied for its potential therapeutic benefits, including antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . Additionally, it has shown promise as an antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agent .
Mechanism of Action
The mechanism of action of 6-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, leading to the modulation of physiological processes .
Comparison with Similar Compounds
Similar compounds to 6-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one include other pyridazinone derivatives, such as 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one . These compounds share similar pharmacological activities but differ in their specific chemical structures and functional groups, which can influence their potency and therapeutic applications .
Properties
Molecular Formula |
C18H23N3O3S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H23N3O3S/c1-2-14-7-8-15(16-9-10-18(22)20-19-16)13-17(14)25(23,24)21-11-5-3-4-6-12-21/h7-10,13H,2-6,11-12H2,1H3,(H,20,22) |
InChI Key |
YRANXSAHQBSKJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
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